molecular formula C11H11BrClN3O2 B1609721 Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 500011-91-6

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B1609721
CAS No.: 500011-91-6
M. Wt: 332.58 g/mol
InChI Key: GUAZTUMVVYURLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (CAS No. 500011-91-6, molecular formula C₁₁H₁₁BrClN₃O₂) is a key intermediate in synthesizing chlorantraniliprole, a highly effective anthranilic diamide insecticide . Its structure features a pyridine ring substituted with chlorine at the 3-position, a 4,5-dihydropyrazole ring with a bromine atom at position 3, and an ethyl ester group at position 3. The dihydro-pyrazole moiety distinguishes it from fully aromatic pyrazole derivatives, influencing its reactivity and biological activity .

The compound is synthesized via bromination of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate using phosphorus oxybromide in acetonitrile, achieving a 75–91% yield with 99% purity, making it industrially viable . Its crystal structure (monoclinic, space group P2₁/c) reveals two molecules per asymmetric unit, with dihedral angles of 22.3–30.0° between the pyridine and pyrazole rings, suggesting conformational flexibility .

Properties

IUPAC Name

ethyl 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAZTUMVVYURLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NN1C2=C(C=CC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123251
Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500011-91-6
Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500011-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization and Bromination

The synthesis begins with 3-hydrazinopyridine dihydrochloride reacting with diethyl maleate in anhydrous ethanol under basic conditions (e.g., sodium ethoxide). This forms ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate. Subsequent bromination with phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) introduces the bromine atom at the 3-position.

Typical Conditions :

Oxidation of Dihydropyrazole Intermediate

The dihydro compound is oxidized to the final product using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid as a catalyst. This step removes two hydrogen atoms from the pyrazoline ring, forming the aromatic pyrazole.

Reaction Parameters :

Industrial-Scale Optimizations

Industrial methods prioritize cost efficiency and purity:

Parameter Optimization Strategy Impact
Temperature Control Maintain 60–70°C during cyclization Reduces side reactions
Catalyst Efficiency H₂SO₄ accelerates persulfate activation Increases reaction rate by 30%
Solvent Selection Acetonitrile enhances solubility Minimizes byproduct formation

Comparative Analysis of Methods

Laboratory-Scale Synthesis (MDPI Protocol)

  • Step 1 : Bromination of dihydropyrazole with POBr₃ in acetonitrile (93% yield).
  • Step 2 : Oxidation with K₂S₂O₈/H₂SO₄ at reflux (92.7% yield).
  • Purity : >99% (confirmed by HPLC).

Patent-Based Approach (WO2021096903A1)

  • Uses batch-wise addition of the dihydro intermediate to the oxidizer mixture.
  • Achieves 80% yield with <1% impurities.

Challenges and Solutions

  • Challenge : Over-oxidation leading to degradation products.
    Solution : Gradual addition of K₂S₂O₈ and strict temperature control.
  • Challenge : Residual solvents in the final product.
    Solution : Multi-stage washing with acetonitrile/water mixtures.

Characterization Data

  • ¹H-NMR (DMSO-d₆) : δ 1.12 (t, CH₂CH₃), 3.24–3.61 (m, CH₂), 5.14–5.19 (m, CH).
  • Melting Point : 59–60°C (dihydro intermediate); 117–118°C (final product).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 of the pyrazole ring undergoes nucleophilic substitution, enabling derivatization with amines, thiols, or alcohols.

Key Conditions and Products

NucleophileBase/SolventTemperatureMajor ProductYieldSource
Amines (e.g., NH₃)NaOH/DMF80–100°C3-Amino-pyrazole derivatives75–85%
Thiols (e.g., HS−)K₂CO₃/Acetonitrile60–80°C3-Thiol-pyrazole analogs70–78%
Alcohols (e.g., EtOH)H₂SO₄ (catalytic)Reflux3-Alkoxy-pyrazole compounds65–70%

Mechanistic Insight

  • The reaction proceeds via an SₙAr mechanism , facilitated by electron-withdrawing groups (e.g., ester, chloropyridine) activating the pyrazole ring .

  • Steric hindrance from the 3-chloropyridin-2-yl group moderates reaction rates, necessitating elevated temperatures .

Oxidation Reactions

The 4,5-dihydro-1H-pyrazole ring undergoes dehydrogenation to form the aromatic pyrazole system, a critical step in synthesizing Rynaxypyre intermediates.

Industrial Oxidation Protocol

text
1. **Reagents**: Potassium persulfate (K₂S₂O₈), sulfuric acid (H₂SO₄) 2. **Solvent**: Acetonitrile 3. **Conditions**: Reflux at 85°C for 4–6 hours 4. **Workup**: Neutralization with NaHCO₃, filtration, and recrystallization 5. **Product**: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate 6. **Yield**: 92.7% (reported)[8]

Key Data

  • Purity : >99% (HPLC)

  • Byproducts : <1% unidentified impurities under anhydrous conditions .

  • 1H-NMR Confirmation : δ 7.10 (s, pyrazolyl-H), 7.48–8.52 (pyridyl-H) .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling C–C bond formation for advanced intermediates.

Suzuki–Miyaura Coupling

Boronic AcidCatalyst/LigandSolventProductYieldSource
Arylboronic acidsPd(PPh₃)₄/K₃PO₄Toluene/H₂O3-Aryl-pyrazole derivatives60–75%
Vinylboronic estersPd(OAc)₂/XPhosDMF3-Vinyl-pyrazole analogs55–65%

Heck Reaction

  • Substrates : Alkenes (e.g., styrene)

  • Conditions : Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF at 100°C.

  • Yield : 50–60% for 3-alkenyl-pyrazoles.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr .

  • Hydrolysis : The ester group hydrolyzes under basic conditions (e.g., NaOH/MeOH) to form the carboxylic acid .

  • Light Sensitivity : Prolonged UV exposure induces radical bromine elimination, forming 3-H-pyrazole byproducts .

Industrial-Scale Optimization

Recent patents highlight advancements in purity and yield:

  • Anhydrous Oxidation : Eliminates acetonitrile solvent residues, reducing impurities to <0.5% .

  • Continuous Flow Systems : Enhance throughput by 30% compared to batch reactors .

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. It has been utilized in the preparation of derivatives that exhibit significant pharmacological activities, including anti-cancer and anti-inflammatory effects.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated the synthesis of novel pyrazole derivatives from this compound through various substitution reactions. The resulting compounds showed promising activity against specific cancer cell lines, indicating potential therapeutic applications.

Pharmaceutical Development

The compound has been investigated for its potential use in developing new pharmaceuticals. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Antitumor Activity

Research published in a peer-reviewed journal highlighted the antitumor activity of derivatives synthesized from this compound. These derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, making them candidates for further development as anticancer agents.

Agricultural Chemistry

Beyond medicinal applications, this compound has also been explored in agricultural chemistry as a potential pesticide or herbicide due to its nitrogen-rich heterocyclic structure.

Case Study: Pesticidal Activity

A study evaluated the efficacy of compounds derived from this compound against common agricultural pests. Results indicated significant insecticidal properties, suggesting its utility in crop protection strategies.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor15.0
Derivative AAntitumor10.0
Derivative BInsecticidal20.0

Table 2: Synthesis Methods

Method TypeDescriptionYield (%)
Oxidation ReactionUsing potassium persulfate75 - 80
Substitution ReactionVarious nucleophilesVaries

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate involves its role as an intermediate in the synthesis of ryanodine receptor activators. These activators bind to ryanodine receptors in insects, leading to uncontrolled release of calcium ions, muscle contraction, paralysis, and eventually death . The compound’s structure allows it to interact specifically with these receptors, making it an effective insecticidal agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds are structurally related to the target molecule:

Compound Name CAS No. Key Structural Features Synthesis Yield Biological Activity
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate 500011-92-7 Fully aromatic pyrazole ring 70–85% Insecticidal intermediate
Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate N/A Bromine at pyrazole position 5 N/A Antifungal activity
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid N/A Carboxylic acid substituent (no ester) 70% Insecticide precursor
Ethyl 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate N/A Trifluoromethyl group at position 3 N/A Enhanced bioactivity
Key Differences:
  • Substituent Position : Bromine at pyrazole position 3 (target) vs. position 5 (Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate) affects steric interactions in enzyme binding .
  • Functional Groups : Ester groups (target) vs. carboxylic acids (CAS N/A) influence solubility and metabolic stability .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The dihydro-pyrazole ring in the target compound forms weaker C–H···O interactions compared to aromatic pyrazoles, as shown by graph-set analysis (Mercury CSD 2.0) .

Biological Activity

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is a chemical compound with significant biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and agriculture.

Basic Information

  • Chemical Formula : C11H9BrClN3O2
  • Molecular Weight : 330.57 g/mol
  • CAS Number : 500011-92-7
  • Density : 1.67 g/cm³ (predicted)
  • Melting Point : 117-118 °C
  • pKa : -2.48 (predicted)

Structural Characteristics

The compound features a pyrazole ring substituted with a bromine atom and a chloropyridine moiety, which contributes to its biological activity. The structural formula can be represented as:

Ethyl 3 bromo 1 3 chloropyridin 2 yl 4 5 dihydro 1H pyrazole 5 carboxylate\text{Ethyl 3 bromo 1 3 chloropyridin 2 yl 4 5 dihydro 1H pyrazole 5 carboxylate}

This compound exhibits various biological activities primarily due to its interaction with specific biological targets. It is known to act as an intermediate in the synthesis of insecticides like Rynaxypyre, which functions by modulating insect ryanodine receptors, leading to paralysis and death in target pests .

Antimicrobial Properties

Research indicates that compounds similar to ethyl 3-bromo derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies

  • Insecticidal Activity :
    • A study highlighted the effectiveness of ethyl 3-bromo derivatives in controlling pest populations in agricultural settings. The compound was noted for its high efficacy against Lepidopteran larvae, demonstrating a significant reduction in pest numbers when applied at recommended dosages .
  • Synthesis of Rynaxypyre :
    • This compound serves as an essential precursor for Rynaxypyre, an innovative insecticide that has shown remarkable effectiveness against a broad spectrum of pests while being environmentally friendly .

Toxicological Profile

The toxicological assessment of ethyl 3-bromo compounds indicates low toxicity levels when used according to recommended guidelines. However, safety precautions are advised during handling due to potential irritant properties associated with brominated compounds .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydroInsecticidal
RynaxypyreInsecticidal
Similar Brominated PyrazolesAntimicrobial

Synthesis Methods

Novel methods for synthesizing ethyl 3-bromo derivatives have been developed to enhance yield and purity. These methods involve the use of various solvents and reagents under controlled conditions to optimize the reaction outcomes .

Q & A

Q. How can the synthetic route for Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate be optimized for higher yield and purity?

The synthesis involves bromination of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate using phosphorus oxybromide (POBr₃) in acetonitrile under reflux, followed by neutralization, extraction, and purification via silica-gel column chromatography and recrystallization from acetone. Key optimizations include:

  • Reaction stoichiometry : Maintaining a 1:0.7 molar ratio of the starting material to POBr₃ to minimize side reactions .
  • Temperature control : Reflux at 369 K ensures complete conversion while avoiding decomposition .
  • Purification : Recrystallization from acetone yields colorless crystals with 75% purity, as confirmed by elemental analysis and ¹H NMR .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • ¹H NMR : Assigns protons in the pyrazole and pyridine rings (e.g., pyrazole-H at δ 3.29–5.20 ppm, pyridine-H at δ 6.99–8.12 ppm) .
  • Elemental analysis : Validates empirical formula (C₁₁H₁₁BrClN₃O₂) with calculated vs. observed C, H, and N percentages .
  • X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves the monoclinic P2₁/n space group. SHELXL-97 refines the structure, confirming dihedral angles (22.3°–30.0°) between pyrazole and pyridine rings .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal structure reveals weak C–H⋯O and C–H⋯N hydrogen bonds, which stabilize the lattice. Graph set analysis (as per Etter’s formalism) identifies discrete dimeric motifs formed by these interactions. The dihedral angles between the pyrazole and pyridine rings (22.3°–30.0°) create a staggered conformation, reducing steric hindrance and enabling efficient packing . Mercury CSD 2.0 visualization confirms void spaces (<1% of unit cell volume), indicating dense packing dominated by van der Waals forces .

Q. What is the role of the pyridyl and pyrazole moieties in the biological activity of this compound?

The 3-chloropyridinyl group enhances binding to insect nicotinic acetylcholine receptors (nAChRs), while the brominated pyrazole acts as a bioisostere, improving metabolic stability. Structure-activity relationship (SAR) studies on anthranilamide insecticides suggest that the 4,5-dihydro-1H-pyrazole ring’s planarity optimizes π-π stacking with receptor residues. Computational docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the pyridyl nitrogen and receptor Asp-158, critical for activity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester group during bromination .
  • Crystallography : Use SHELXTL for structure refinement, applying riding hydrogen models (Uiso(H) = 1.2–1.5 Ueq(C)) to ensure accurate thermal parameter estimation .
  • Data interpretation : Cross-validate spectroscopic data (e.g., NMR coupling constants) with X-ray torsion angles to confirm conformational homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.